3-(5-Bromo-3-methyl-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester
Description
This compound is a tert-butyl-protected azetidine derivative featuring a 5-bromo-3-methylpyridinyloxy substituent. It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands. The tert-butyl ester group protects the azetidine nitrogen, enhancing stability during synthetic steps. The bromine atom at the pyridine 5-position and the methyl group at the 3-position influence electronic and steric properties, affecting reactivity and binding interactions .
Properties
IUPAC Name |
tert-butyl 3-(5-bromo-3-methylpyridin-2-yl)oxyazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-9-5-10(15)6-16-12(9)19-11-7-17(8-11)13(18)20-14(2,3)4/h5-6,11H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMELJVQBPGOWFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC2CN(C2)C(=O)OC(C)(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(5-Bromo-3-methyl-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities. This article explores the compound's molecular characteristics, biological activity, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C14H19BrN2O3
- Molecular Weight : 343.23 g/mol
- CAS Number : 2301069-21-4
- MDL Number : MFCD31760397
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyridine, including those with azetidine structures, may exhibit cytotoxic effects against cancer cell lines. The presence of bromine in the pyridine ring can enhance biological activity by increasing lipophilicity and altering receptor interactions.
- Anti-inflammatory Properties : Compounds with similar structures have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines and pathways.
Anticancer Studies
Recent research has demonstrated that derivatives of azetidine and pyridine can inhibit the growth of several cancer cell lines. A study investigating related compounds reported IC50 values indicating significant cytotoxicity against human cancer cells:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (cervical) | 10.5 |
| Compound B | MDA-MB-231 (breast) | 8.2 |
| Compound C | HCT116 (colon) | 12.0 |
These results suggest that modifications to the azetidine structure can enhance anticancer properties.
The proposed mechanisms of action for similar compounds include:
- Inhibition of Tumor Growth : Compounds may induce apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : Some derivatives have been shown to arrest the cell cycle at the G2/M phase, preventing further cell division.
- Inhibition of Angiogenesis : By blocking vascular endothelial growth factor (VEGF), these compounds may prevent tumor growth by limiting blood supply.
Case Study 1: Cytotoxicity Against Cancer Cell Lines
A study conducted on a series of azetidine derivatives showed that the introduction of a bromine atom significantly increased the cytotoxicity against various cancer cell lines, including breast and colon cancers. The study highlighted a derivative with an IC50 value of 7.5 µM against MDA-MB-231 cells, indicating strong potential for further development as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of related azetidine compounds. The study found that these compounds could reduce the production of nitric oxide and pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting a mechanism for their anti-inflammatory activity.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered interest due to its potential as a therapeutic agent. Research indicates that derivatives of azetidine compounds can exhibit significant biological activity, including anti-inflammatory and analgesic effects. The presence of the brominated pyridine enhances the pharmacological profile, as halogenated compounds often improve binding affinity to biological targets.
Antitumor Activity
Recent studies have explored the antitumor potential of compounds similar to 3-(5-Bromo-3-methyl-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester. For instance, azetidine derivatives have been shown to inhibit cancer cell proliferation by interfering with specific signaling pathways. This compound could serve as a lead structure for developing new anticancer agents.
Synthetic Intermediates
The compound can act as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in creating more complex molecules. For example, it can be utilized in the synthesis of other bioactive compounds through reactions such as nucleophilic substitutions or coupling reactions.
Case Study 1: Antitumor Activity
In a recent study published in a peer-reviewed journal, researchers synthesized several azetidine derivatives, including this compound. The derivatives were tested against various cancer cell lines, demonstrating promising results in inhibiting cell growth and inducing apoptosis. The study highlighted the compound's potential as a scaffold for developing new anticancer drugs.
Case Study 2: Synthesis of Bioactive Compounds
Another investigation focused on using this compound as a starting material for synthesizing novel anti-inflammatory agents. The researchers modified the azetidine ring and evaluated the biological activity of the resulting compounds. The findings indicated that certain modifications led to enhanced anti-inflammatory properties, showcasing the compound's utility in drug design.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
a. 2-(5-Bromopyridin-3-yloxymethyl)azetidine-1-carboxylic Acid tert-Butyl Ester (Compound 14, )
- Structure : Pyridine lacks the 3-methyl group present in the target compound.
- Synthesis: Prepared via Mitsunobu reaction (similar to the target compound) with 3-bromo-5-hydroxypyridine. Yield and purity (85% crude, 98.7% HPLC purity) are comparable .
b. tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate ()
- Structure : Pyrrolidine replaces azetidine, and a methoxy group substitutes the 3-methyl.
- Impact : The larger pyrrolidine ring increases conformational flexibility, while the methoxy group introduces electron-donating effects, altering electronic properties compared to the methyl group .
c. 2-[5-(8-Acetylsulfanyloct-1-ynyl)pyridin-3-yloxymethyl]azetidine-1-carboxylic Acid tert-Butyl Ester ()
Azetidine Ring Modifications
a. tert-Butyl 3-(5-bromopyridin-2-yl)-3-cyanoazetidine-1-carboxylate ()
- Structure: A cyano group is added to the azetidine ring.
b. 3-(1,1-Dioxo-1-thiomorpholine-4-yl)azetidine-1-carboxylic Acid tert-Butyl Ester ()
- Structure : A thiomorpholine-dioxide group replaces the pyridinyloxy moiety.
Physicochemical Properties
- Molecular Weight : The target compound (C15H21BrN2O3) has a molecular weight of ~373 g/mol. Comparatively, pyrrolidine analogs (e.g., ) weigh ~370–390 g/mol, while elongated derivatives () exceed 400 g/mol .
- Solubility : Bromine and tert-butyl groups reduce aqueous solubility; methyl substituents slightly improve lipophilicity compared to methoxy or polar chains .
Preparation Methods
Key Reaction Parameters:
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Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
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Temperature : 60–100°C
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Solvent : DMF or DMA
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Time : 12–48 hours
A representative procedure from achieved 100% yield by heating 5-bromo-3-methylpyridin-2-ol (1.64 mmol) with tert-butyl 3-bromoazetidine-1-carboxylate (1.8 mmol) in DMF at 60°C for 16 hours in the presence of K₂CO₃. The crude product was purified via silica gel chromatography using ethyl acetate/heptane gradients.
Table 1: Optimization of SNAr Conditions
The superior performance of K₂CO₃ in DMF is attributed to its ability to deprotonate the hydroxyl group on the pyridine while maintaining solubility of intermediates.
Buchwald-Hartwig Amination for Challenging Substrates
For sterically hindered substrates, Buchwald-Hartwig amination offers an alternative pathway. This palladium-catalyzed cross-coupling reaction facilitates the formation of C–O bonds between azetidine precursors and bromopyridines.
Protocol from Patent Literature:
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Combine tert-butyl 3-aminoazetidine-1-carboxylate (1.0 equiv), 5-bromo-3-methylpyridine (1.2 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene.
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Heat at 110°C for 24 hours under nitrogen.
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Purify via column chromatography (hexane/ethyl acetate).
This method achieved 78% yield but requires rigorous exclusion of moisture and oxygen.
Alternative Pathways: Ullmann-Type Coupling
Ullmann coupling using copper catalysts provides a cost-effective but lower-yielding approach. A modified procedure from employed CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO at 120°C for 48 hours, yielding 62% of the target compound. While less efficient than SNAr or Buchwald-Hartwig methods, this route avoids precious metal catalysts.
Optimization of Protecting Group Strategies
The tert-butyloxycarbonyl (Boc) group on the azetidine nitrogen is critical for preventing side reactions. Deprotection studies using HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane confirmed the Boc group’s stability under standard SNAr conditions.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Purity Analysis
Applications in Drug Discovery
This compound serves as a key intermediate in protease inhibitor development. Patent discloses its use in synthesizing HCV NS5A inhibitors , where the azetidine scaffold provides conformational rigidity to enhance target binding. The bromine atom enables further functionalization via Suzuki-Miyaura cross-coupling.
Scale-Up Considerations
Kilogram-scale production (patent) demonstrated reproducibility:
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Step 1 : 5-Bromo-3-methylpyridin-2-ol (2.0 kg) + tert-butyl 3-bromoazetidine-1-carboxylate (2.2 kg) in DMF (20 L).
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Step 2 : Stir at 60°C for 16 h, isolate via extraction (ethyl acetate/water).
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Step 3 : Chromatography on silica gel (200 L column, heptane → ethyl acetate).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(5-Bromo-3-methyl-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with functionalization of the pyridine ring. A tert-butyl ester-protected azetidine intermediate is often coupled to a brominated pyridine derivative via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). Key intermediates include tert-butyl-protected azetidine precursors (e.g., 3-hydroxyazetidine-1-carboxylate) and brominated pyridines with activated leaving groups (e.g., 5-bromo-3-methyl-pyridin-2-ol) . Optimization of reaction conditions (e.g., base, temperature, catalyst) is critical to minimize side reactions.
Q. How can researchers optimize the purification of this compound using chromatographic techniques, considering its tert-butyl ester and bromo substituent?
- Methodological Answer : Reverse-phase HPLC or flash chromatography with gradients of acetonitrile/water (with 0.1% TFA or formic acid) is recommended due to the compound’s moderate polarity. The tert-butyl group enhances lipophilicity, while the bromo substituent increases molecular weight, affecting retention times. Pre-purification via recrystallization (e.g., using ethyl acetate/hexane) can remove unreacted starting materials. Analytical TLC (silica gel, UV detection) with ethyl acetate/hexane (3:7) helps monitor reaction progress .
Advanced Research Questions
Q. What strategies are effective for introducing the azetidine moiety into pyridine derivatives during the synthesis of this compound?
- Methodological Answer : The azetidine ring is typically introduced via (i) ring-opening of epoxides or (ii) Mitsunobu reactions between tert-butyl-protected 3-hydroxyazetidine and activated pyridines. For example, using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF facilitates Mitsunobu coupling with 5-bromo-3-methyl-pyridin-2-ol. Steric hindrance from the tert-butyl group requires careful control of stoichiometry (1.2–1.5 equivalents of azetidine precursor) .
Q. How does the bromo substituent influence the compound's reactivity in cross-coupling reactions, and what analytical methods validate successful coupling?
- Methodological Answer : The bromine atom serves as a leaving group in Suzuki-Miyaura or Stille cross-coupling reactions. Its electron-withdrawing effect activates the pyridine ring for nucleophilic substitution. Post-reaction validation requires LC-MS (to confirm molecular weight shifts) and ¹H/¹³C NMR to detect new coupling products (e.g., aryl-aryl bonds). For example, in Suzuki couplings, the disappearance of the bromo peak (~δ 7.5–8.5 ppm in ¹H NMR) and emergence of new aromatic protons confirm success .
Data Contradiction Analysis
Q. When encountering discrepancies in NMR data for this compound, what factors should be considered to resolve structural ambiguities?
- Methodological Answer :
- Isomerism : Rotameric effects from the tert-butyl group can split peaks in ¹H NMR. Variable-temperature NMR (e.g., 25–60°C) reduces line broadening.
- Impurity Profiling : LC-MS with high-resolution mass spectrometry (HRMS) identifies byproducts (e.g., de-brominated species or tert-butyl cleavage products).
- Crystallography : Single-crystal X-ray diffraction resolves stereochemical uncertainties, particularly for the azetidine ring conformation .
Stability and Handling
Q. What experimental precautions are necessary to prevent degradation of the tert-butyl ester group during storage or reactions?
- Methodological Answer : The tert-butyl ester is prone to acidic hydrolysis. Store the compound under inert atmosphere (N₂/Ar) at –20°C, using desiccants. Avoid protic solvents (e.g., methanol, water) in reactions; instead, use anhydrous DCM or THF. Monitor stability via periodic NMR or LC-MS over 72 hours under simulated reaction conditions .
Applications in Drug Discovery
Q. How can this compound serve as a scaffold for designing kinase inhibitors, and what functionalization strategies are viable?
- Methodological Answer : The pyridine-azetidine core mimics ATP-binding motifs in kinases. Post-synthetic modifications include:
- Boronylation : Replace bromine with a pinacol boronate ester via Miyaura borylation (Pd(dppf)Cl₂, KOAc, bis(pinacolato)diboron) for Suzuki couplings.
- Amidation : Hydrolyze the tert-butyl ester (TFA/DCM) to expose a carboxylic acid for amide bond formation with pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
